tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 5-position, and an iodine atom at the 3-position of the pyrazolo[3,4-c]pyridine ring system
Preparation Methods
The synthesis of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrazolopyridine core, followed by the introduction of the chlorine and iodine substituents. The tert-butyl ester group is usually introduced in the final step. Reaction conditions often include the use of strong bases, halogenating agents, and protecting groups to ensure the selective introduction of functional groups .
Chemical Reactions Analysis
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrazolopyridine ring system.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with various aryl and alkynyl groups
Scientific Research Applications
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to inhibit specific kinases
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound has a similar structure but with a bromine atom at the 5-position instead of chlorine.
tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound lacks the chlorine substituent and has a different arrangement of the pyrazole and pyridine rings.
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound features a trifluoromethyl group instead of chlorine and iodine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClIN3O2 |
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Molecular Weight |
379.58 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-iodopyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3 |
InChI Key |
FTGKQRQFCWWZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)I)Cl |
Origin of Product |
United States |
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